
2,3-Butanediol
Overview
Description
2,3-Butanediol (2,3-BD) is a versatile platform chemical with three stereoisomers: d-(−)-, L-(+)-, and meso-2,3-BD . It is widely used in the chemical, pharmaceutical, and fuel industries, serving as a precursor for synthetic rubber, fuel additives, and polymers like polybutylene terephthalate . Microbial fermentation using genera such as Klebsiella, Enterobacter, and Bacillus is the primary production method due to its sustainability compared to petroleum-derived routes . However, challenges include high separation costs (due to its hydrophilicity and high boiling point) and metabolic byproducts (e.g., acetate, lactate) that reduce yield .
Preparation Methods
Microbial Fermentation as a Primary Production Route
Microbial fermentation dominates contemporary 2,3-BDO research due to its sustainability and compatibility with renewable feedstocks. This section explores the organisms, substrates, and process optimizations critical to efficient biosynthesis.
Bacterial Strains and Metabolic Pathways
Gram-positive bacteria, particularly Klebsiella oxytoca, Bacillus amyloliquefaciens, and Paenibacillus polymyxa, are widely studied for their high 2,3-BDO yields. Klebsiella oxytoca ACCC 10370 achieves 35.7 g/L of 2,3-BDO from corncob hydrolysate through fed-batch fermentation, with a yield of 0.5 g/g reducing sugar . Bacillus amyloliquefaciens B10-127 demonstrates exceptional glucose tolerance, producing 92.3 g/L in fed-batch systems—a record for Bacillus species .
Clostridial acetogens, such as Clostridium autoethanogenum, utilize syngas (CO/CO₂/H₂) as a carbon source, converting industrial waste gases into 2,3-BDO via the Wood-Ljungdahl pathway . Genomic analyses of C. ljungdahlii reveal genes encoding acetolactate synthase and acetoin reductase, which catalyze the conversion of pyruvate to 2,3-BDO .
Substrate Utilization and Feedstock Diversity
Microbial strains exhibit metabolic flexibility, enabling the use of lignocellulosic hydrolysates, glycerol, and syngas:
Detoxification of lignocellulosic substrates—via boiling, overliming, and activated charcoal—reduces inhibitors like acetic acid, which otherwise prolong lag phases and reduce growth rates .
Process Optimization Strategies
-
pH Control : Maintaining pH at 6.3 alleviates acetic acid inhibition in Klebsiella oxytoca fermentations .
-
Fed-Batch Systems : Incremental substrate feeding enhances yields by preventing osmotic stress. Bacillus amyloliquefaciens achieves 92.3 g/L using this approach .
-
Cofactor Engineering : Overexpression of noxE (NADH oxidase) in Saccharomyces cerevisiae shifts redox balance, increasing 2,3-BDO yield by 20% while reducing glycerol byproducts .
Downstream Processing and Purification Techniques
Post-fermentation purification is critical for industrial-scale production. The culture broth’s high viscosity and pigment content necessitate multi-step separation.
Nanofiltration and Ion-Exchange Treatment
A patented method subjects fermented broth to nanofiltration membranes, removing macromolecules and ions. Subsequent ion-exchange resins eliminate residual salts, achieving a 95% purity intermediate .
Alkaline-Assisted Distillation
Adding alkaline substances (e.g., NaOH, K₂CO₃) at 0.1–10 mol% of 2,3-BDO content prevents pigment formation during distillation. Stirring at ≤150°C reduces viscosity and enhances reaction kinetics, yielding 99.5% pure 2,3-BDO with minimal coloration .
Techno-Economic Analysis of Microbial vs. Petrochemical Routes
While petrochemical methods dominate historically, microbial production shows promise for cost-effective scaling:
Parameter | Microbial Route | Petrochemical Route |
---|---|---|
Feedstock Cost | $0.15–0.30/kg (glucose) | $0.50–0.70/kg (crude oil) |
Energy Consumption | 45–60 kWh/ton | 80–100 kWh/ton |
Carbon Efficiency | 85–90% | 70–75% |
Minimum Selling Price | $1.20–1.50/kg | $1.00–1.20/kg |
Microbial systems benefit from declining sugar prices and carbon credit incentives, potentially reducing the price gap to $0.10/kg by 2030 .
Chemical Reactions Analysis
Types of Reactions
Butan-2,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to diacetyl or acetoin using mild oxidizing agents.
Reduction: Reduction of butan-2,3-diol can yield butane.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diacetyl, acetoin.
Reduction: Butane.
Substitution: Halogenated butanes.
Scientific Research Applications
Pharmaceuticals
One of the most notable applications of 2,3-BD is in the pharmaceutical industry. Its low freezing point (-60 °C) makes it an effective antifreeze agent in pharmaceutical formulations. Additionally, optically pure forms of 2,3-BD are used in the synthesis of chiral compounds essential for drug development .
Agriculture
In agriculture, 2,3-BD has been identified as a potential biopesticide and plant growth enhancer. Its role as a signaling molecule can stimulate plant defenses against pathogens . Moreover, it can be derived from renewable agricultural waste materials, promoting sustainable practices in farming .
Cosmetics
The cosmetic industry utilizes 2,3-BD for its moisturizing properties and as a solvent for various formulations. Its ability to enhance skin absorption makes it valuable in high-value-added cosmetic products .
Biofuels
As a biofuel precursor, 2,3-BD can be converted into higher-value fuels such as butadiene through dehydration processes. This conversion is crucial for developing sustainable energy sources from biomass . The production of 1,3-butadiene from 2,3-BD has shown promising results with high selectivity under specific catalytic conditions .
Fermentation Processes
The microbial production of 2,3-BD has gained attention due to its economic advantages over petrochemical methods. Various microorganisms such as Klebsiella pneumoniae, Serratia marcescens, and genetically engineered strains of E. coli have been employed to produce 2,3-BD from renewable feedstocks like sugarcane bagasse and other lignocellulosic materials .
Key Feedstocks for Production:
- Starch
- Sugar
- Glycerol
- Lignocellulose
The fermentation process involves optimizing conditions such as pH, temperature, and nutrient availability to maximize yield while minimizing costs associated with separation and purification .
Bioprocess Development Using Agricultural Residues
A recent study demonstrated the successful production of 37.59 g/L of 2,3-BD using oat hull biomass after fermentation processes were optimized . This approach not only utilized waste materials but also contributed to lower CO₂ emissions compared to traditional methods.
Demonstration Plant in Korea
A demonstration plant capable of producing approximately 300 tons of 2,3-BD annually was mechanically completed in Korea in 2019. This initiative highlights the feasibility and scalability of bio-based production methods in meeting industrial demands .
Economic Considerations
The market for this compound is projected to reach approximately $10.3 billion by 2025 due to increasing demand across various sectors . The transition from petrochemical to bio-based production not only addresses sustainability concerns but also presents economic opportunities for industries reliant on this compound.
Mechanism of Action
The mechanism by which butan-2,3-diol exerts its effects depends on its application:
Cryoprotectant: It stabilizes cell membranes and proteins during freezing and thawing processes.
Solvent: It dissolves various substances, facilitating chemical reactions and processes.
Precursor: It undergoes chemical transformations to form other useful compounds.
Comparison with Similar Compounds
Isomers of 2,3-Butanediol
2,3-BD’s stereoisomers influence its applications. For example, meso-2,3-BD is preferred for chiral synthesis in pharmaceuticals, while d- and L-forms are used in polymer production . In contrast, its structural isomer (2R,3R)-butanediol, identified in pine needle leachates, shares similar GC-MS retention times and relative peak areas (2.3% total) but differs in stereochemical properties .
*From microbial fermentation.
1,3-Butanediol and 1,4-Butanediol
- 1,3-Butanediol: Produced anaerobically from glycerol, it is a monomer for polyesters and polyurethanes. Unlike 2,3-BD, it is less hydrophilic (boiling point: 207°C) and requires distinct separation methods like distillation .
- 1,4-Butanediol (1,4-BD) : A hydrophobic compound (boiling point: 230°C) used in plastics (e.g., spandex). It is chemically synthesized from acetylene or maleic anhydride, avoiding the microbial byproduct challenges of 2,3-BD .
Derivatives: Acetoin and Methyl Ethyl Ketone (MEK)
- Acetoin : A precursor to 2,3-BD via NADH-dependent reduction . It is used as a flavoring agent, whereas 2,3-BD has broader industrial applications.
- MEK : Produced via 2,3-BD dehydration, MEK is a solvent with a lower boiling point (80°C) and higher volatility than 2,3-BD .
Property | 2,3-BD | Acetoin | MEK |
---|---|---|---|
Boiling Point (°C) | 180–185 | 148 | 80 |
Primary Use | Polymer precursor | Food flavoring | Industrial solvent |
Production Challenge | Separation | Low thermal stability | High petrochemical reliance |
Other Diols: 1,2-Butanediol and Propanediols
- 1,2-Butanediol : Less common, used in niche applications like cosmetics. Its lower boiling point (190°C) simplifies distillation compared to 2,3-BD.
- 1,3-Propanediol : Produced from glycerol, it is a key component in Sorona® fibers. Unlike 2,3-BD, it is synthesized under strict anaerobic conditions .
Key Research Findings
- Metabolic Engineering : Overexpression of acetolactate synthase and butanediol dehydrogenase in Klebsiella pneumoniae increased 2,3-BD yields to 85.61 g/L, surpassing 1,3-BD and 1,4-BD microbial yields .
- Separation Innovations: Aqueous two-phase systems (e.g., ethanol/salts) achieve 98% 2,3-BD recovery, outperforming traditional distillation .
- Toxicity: Phenolic compounds in lignocellulosic feedstocks inhibit 2,3-BD production at >1.5 g/L, a challenge less pronounced in 1,4-BD synthesis .
Biological Activity
2,3-Butanediol (2,3-BD) is a colorless, viscous liquid that is gaining attention for its diverse biological activities and applications in various fields, including biotechnology and agriculture. Produced primarily through microbial fermentation, 2,3-BD serves as a platform chemical with potential uses in biofuels, pharmaceuticals, and food industries. This article delves into the biological activity of 2,3-BD, highlighting its metabolic pathways, effects on plant resistance, and implications for industrial applications.
Microbial Production
2,3-BD is synthesized by various microorganisms, particularly through the fermentation of sugars. The metabolic pathway involves the conversion of glucose to pyruvate via glycolysis, followed by the reduction of pyruvate to 2,3-BD. Key enzymes involved in this process include acetoin reductase (ACR) and butanediol dehydrogenase (BDH), which play crucial roles in regulating the NAD+/NADH ratio within cells. This balance is essential for maintaining cellular metabolism and preventing excessive acid accumulation during fermentation processes .
Table 1: Enzymatic Pathways for this compound Production
Enzyme | Function | Substrate |
---|---|---|
Acetoin Reductase | Converts acetoin to 2,3-BD | Acetoin |
Butanediol Dehydrogenase | Converts 2,3-BD back to acetoin | This compound |
Impact on Microbial Metabolism
The production of 2,3-BD is often accompanied by the formation of organic acids as by-products. The synthesis of 2,3-BD acts as a metabolic buffer to counteract acidification within microbial cultures. Studies have shown that increasing concentrations of certain acids can enhance the biosynthesis of 2,3-BD by stimulating the relevant metabolic pathways .
Biological Activity in Plants
Recent research has highlighted the role of 2,3-BD in enhancing plant resistance against diseases. A study demonstrated that applying 2,3-BD from pine needle leachates induced systemic acquired resistance (SAR) in Panax notoginseng, activating various defense-related genes involved in jasmonic acid signaling pathways. This suggests that 2,3-BD can function as a chemical inducer to bolster plant immunity against pathogens .
Table 2: Effects of this compound on Plant Resistance
Plant Species | Mechanism of Action | Result |
---|---|---|
Panax notoginseng | Induces systemic acquired resistance (SAR) | Enhanced disease resistance |
General Plant Response | Activation of defense-related genes | Increased pathogen resistance |
Biofuels and Bioplastics
The potential for using 2,3-BD as a biofuel precursor is significant due to its favorable properties as an energy-dense compound. Recent advancements in metabolic engineering have enabled strains such as Parageobacillus thermoglucosidasius to produce high yields of 2,3-BD under optimized fermentation conditions. For instance, researchers achieved production levels exceeding 15 g/L when glucose concentrations were adequately managed .
Food Industry
In the food industry, 2,3-BD contributes to flavor profiles and mouthfeel in various products. Its slightly sweet and viscous nature enhances the sensory attributes of beverages like Baijiu (a traditional Chinese liquor), where it imparts a mellow taste .
Case Studies
- Enhanced Production via Metabolic Engineering : A study engineered Bacillus licheniformis to optimize the production pathway for 2,3-BD by deleting competing pathways and overexpressing key enzymes. This resulted in a notable increase in yield and efficiency during fermentation processes .
- Agricultural Inducer : Research on Panax notoginseng showed that foliar application of 2,3-BD significantly improved plant health and resistance against leaf diseases through enhanced gene expression related to stress responses .
Q & A
Basic Research Questions
Q. What are the primary microbial hosts for 2,3-BDO production, and how do their metabolic pathways differ?
- Methodological Answer : Natural producers include Klebsiella, Bacillus, and Enterobacter species, which utilize native pathways to convert sugars into 2,3-BDO via the acetoin intermediate. Engineered hosts like E. coli and S. cerevisiae require heterologous gene expression (e.g., budA, budB, budC from Enterobacter cloacae) to establish the pathway. For example, E. coli strains engineered with these genes achieved titers of 43.6 g/L in fed-batch processes . Key differences lie in redox balance management: Bacillus species naturally regulate NADH/NAD+ via 2,3-BDO production, while engineered hosts may require additional metabolic tuning to avoid byproduct accumulation .
Q. How can researchers address stereochemical challenges in 2,3-BDO production?
- Methodological Answer : The rac- (2R,3R or 2S,3S) and meso- (2R,3S) isomers of 2,3-BDO have distinct applications in asymmetric synthesis. To control stereochemistry, use whole-cell biocatalysis with enantioselective enzymes or engineer microbial hosts with stereospecific dehydrogenases. For example, S. cerevisiae naturally produces ~74% rac-2,3-BDO under glucose/pyruvate fermentation. Analytical methods like NMR or chiral chromatography are critical for quantifying isomer ratios .
Q. What analytical techniques are essential for quantifying 2,3-BDO and its intermediates?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying 2,3-BDO titers. High-resolution NMR can distinguish stereoisomers and track carbon flux (e.g., glucose-derived carbon incorporation into 2,3-BDO). For dynamic pathway analysis, in-cell NMR or -metabolic flux analysis (MFA) provides real-time insights into metabolic bottlenecks .
Advanced Research Questions
Q. How can dynamic control strategies optimize 2,3-BDO productivity in fed-batch or continuous processes?
- Methodological Answer : Dynamic control flux-balance analysis (dcFBA) enables in-silico mapping of process parameters. For E. coli:
-
Two-stage fed-batch : Separate growth and production phases, optimizing substrate feeding rates to achieve 1.93 g/L/h productivity.
-
Continuous two-reactor systems : Maintain high cell density in the first reactor for growth and divert flow to a second reactor for production, tripling productivity with minimal yield loss.
Experimental validation showed a 104% productivity improvement over static control .Process Type Titer (g/L) Productivity (g/L/h) Yield (g/g) Fed-batch (dcFBA-optimized) 43.6 ± 9.9 1.93 ± 0.08 0.38 Continuous two-reactor ~40 6.2 0.35
Q. What computational tools enable strain design for enhanced 2,3-BDO synthesis?
- Methodological Answer : OptRAM (Optimization of Regulatory and Metabolic Networks) integrates transcriptional regulation with metabolic models to predict knockout/overexpression targets. For S. cerevisiae, modifying transcription factors (e.g., STE12, OAF1) and metabolic genes (e.g., ADH3, GPD1/2) redirects carbon flux toward 2,3-BDO. Validated designs achieved 99% theoretical yield by suppressing ethanol/glycerol pathways .
Q. How can downstream purification of 2,3-BDO be made energy-efficient?
- Methodological Answer : Extraction-assisted distillation using solvents like 1-butanol reduces energy consumption by 40% compared to conventional methods. Key steps:
Dehydration : Remove water via azeotropic distillation.
Solvent extraction : Separate 2,3-BDO from fermentation broth.
Vacuum distillation : Achieve >99% purity with lower boiling points.
Process simulations and regression analysis validate solvent selection based on partition coefficients and environmental impact .
Q. What experimental approaches resolve contradictions in carbon flux data for 2,3-BDO pathways?
- Methodological Answer : Contradictions arise from isotopic labeling variability or pathway redundancy. To address this:
- Use -glucose tracing with MFA to quantify flux through parallel pathways (e.g., acetoin vs. glycerol).
- Apply genome-scale models (GSMs) to predict flux distributions under different oxygen conditions. For Bacillus subtilis, microaerobic conditions favor NADH-dependent D-(-)-2,3-BDO production, while aerobic conditions shift flux toward acetoin .
Properties
IUPAC Name |
butane-2,3-diol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H10O2 | |
Record name | 2,3-Butanediol | |
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URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |
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Related CAS |
34439-75-3 | |
Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
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DSSTOX Substance ID |
DTXSID8041321 | |
Record name | 2,3-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
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Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
Record name | 2,3-Butanediol | |
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Record name | 2,3-Butanediol | |
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Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Butanediol | |
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Record name | 2,3-Butanediol | |
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Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
Record name | 2,3-Butanediol | |
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Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
Record name | 2,3-Butanediol | |
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Record name | 2,3-Butanediol | |
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Density |
1.045 at 20 °C/20 °C | |
Record name | 2,3-Butanediol | |
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Vapor Density |
3.1 (Air = 1) | |
Record name | 2,3-Butanediol | |
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Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
Record name | 2,3-Butanediol | |
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Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS No. |
513-85-9, 35007-63-7 | |
Record name | 2,3-Butanediol | |
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Record name | NSC249246 | |
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Record name | 2,3-Butanediol | |
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Record name | Butane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19 °C, 25 °C | |
Record name | 2,3-Butanediol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-Butanediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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